5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of benzyl, methylamino, pyrrolidine, and oxazole groups
Mechanism of Action
Target of Action
5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile primarily targets specific protein kinases involved in cellular signaling pathways. These kinases play crucial roles in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can modulate various cellular processes, making it a potential therapeutic agent for diseases characterized by dysregulated kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzyl(methyl)amino group and the pyrrolidine-1-sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and nitriles under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
5-[BENZYL(METHYL)AMINO]-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE: shares structural similarities with other compounds containing oxazole, pyrrolidine, and sulfonyl groups.
Pyrrolidine derivatives: These compounds are known for their biological activity and are used in drug discovery.
Oxazole derivatives: These compounds are often explored for their potential therapeutic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)22-20(15-23)24-21(29-22)18-9-11-19(12-10-18)30(27,28)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAVPPYZSFHRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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